molecular formula C10H15NO B13945423 Benzenamine, 4-[(1R)-1-methylpropoxy]- CAS No. 625119-85-9

Benzenamine, 4-[(1R)-1-methylpropoxy]-

Cat. No.: B13945423
CAS No.: 625119-85-9
M. Wt: 165.23 g/mol
InChI Key: KBARUYSFNLJALB-MRVPVSSYSA-N
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Description

Benzenamine, 4-[(1R)-1-methylpropoxy]- is an organic compound with the molecular formula C10H15NO It is a derivative of benzenamine (aniline) where the hydrogen atom at the para position is replaced by a 1-methylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(1R)-1-methylpropoxy]- typically involves the reaction of 4-nitrobenzenamine with 1-methylpropyl alcohol under specific conditions. The nitro group is first reduced to an amine group, followed by the introduction of the 1-methylpropoxy group through nucleophilic substitution. The reaction conditions often include the use of catalysts and solvents to facilitate the process.

Industrial Production Methods

In industrial settings, the production of Benzenamine, 4-[(1R)-1-methylpropoxy]- may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(1R)-1-methylpropoxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzenamine derivatives, quinones, and nitroso compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenamine, 4-[(1R)-1-methylpropoxy]- has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(1R)-1-methylpropoxy]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-methoxy-: Similar structure but with a methoxy group instead of a 1-methylpropoxy group.

    Benzenamine, 4-ethoxy-: Contains an ethoxy group in place of the 1-methylpropoxy group.

    Benzenamine, 4-propoxy-: Features a propoxy group instead of the 1-methylpropoxy group.

Uniqueness

Benzenamine, 4-[(1R)-1-methylpropoxy]- is unique due to the presence of the 1-methylpropoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

625119-85-9

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4-[(2R)-butan-2-yl]oxyaniline

InChI

InChI=1S/C10H15NO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3,11H2,1-2H3/t8-/m1/s1

InChI Key

KBARUYSFNLJALB-MRVPVSSYSA-N

Isomeric SMILES

CC[C@@H](C)OC1=CC=C(C=C1)N

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)N

Origin of Product

United States

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